4-Amino-3-chloropyridin-2-ol
Overview
Description
4-Amino-3-chloropyridin-2-ol is an organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a hydroxyl group (-OH) attached to the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-Amino-3-chloropyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Safety and Hazards
Future Directions
While specific future directions for 4-Amino-3-chloropyridin-2-ol are not mentioned in the available literature, research in the field of pyrimidines (a related class of compounds) suggests potential directions. These include the development of new pyrimidines as anti-inflammatory agents, leveraging the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that the presence of both amino and chloro groups in the molecule renders it reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The pharmacokinetic properties of 4-Amino-3-chloropyridin-2-ol suggest that it has high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
It is known that similar compounds have shown high activity against various pathogens such as rust, powdery mildew, rice blast, and apple downy mildew .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known to be very persistent in the environment and has a potential for particle-bound transport . It is also known to be stable under normal temperatures and pressures .
Biochemical Analysis
Biochemical Properties
4-Amino-3-chloropyridin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo oxyfunctionalization using whole cells of Burkholderia sp. MAK1, which convert pyridine derivatives into their hydroxylated forms . This interaction highlights the compound’s potential in biocatalytic processes. Additionally, this compound can participate in nucleophilic substitution reactions due to the presence of both amino and chloro groups, making it a valuable intermediate in organic synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with enzymes involved in pyridine metabolism can lead to changes in cellular metabolic flux . Furthermore, its role in biocatalytic processes can impact the production of essential metabolites, thereby influencing overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzymes that catalyze the hydroxylation of pyridine derivatives . This hydroxylation process involves the addition of a hydroxyl group (-OH) to the pyridine ring, altering the compound’s chemical properties and biological activity. Additionally, the compound’s ability to undergo nucleophilic substitution reactions suggests its potential to modify other biomolecules through covalent bonding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or acting as a precursor for essential biomolecules . At higher doses, it may cause toxic or adverse effects, including potential harm to cellular structures and functions. Understanding the dosage thresholds and toxicological profiles is essential for its safe application in biomedical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze the hydroxylation of pyridine derivatives, leading to the formation of hydroxylated products . These metabolic pathways are crucial for the compound’s biotransformation and its subsequent biological activities. Additionally, the compound’s role in nucleophilic substitution reactions can influence the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for elucidating the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloropyridin-2-ol can be achieved through several methods. One common approach involves the chlorination of 4-Amino-2-hydroxypyridine, followed by purification to obtain the desired product. Another method includes the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1, which can convert pyridin-2-amines into their hydroxylated derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, amination, and hydroxylation, followed by purification techniques like crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-chloropyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) and ammonia (NH3) are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Comparison with Similar Compounds
4-Amino-2-chloropyridine: Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
2-Chloropyridine: Contains a chlorine atom but lacks both the amino and hydroxyl groups, limiting its applications compared to 4-Amino-3-chloropyridin-2-ol.
4-Amino-2-hydroxypyridine: Similar but lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of all three functional groups (amino, chloro, and hydroxyl), which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic processes and applications.
Properties
IUPAC Name |
4-amino-3-chloro-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLGHNWBBDTVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552432 | |
Record name | 4-Amino-3-chloropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55290-73-8 | |
Record name | 4-Amino-3-chloropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40552432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.